Summary: Mephenoxalone is used in the treatment of anxiety. Anxiety is a nervous system disease characterized by feelings of worry, anxiety, or fear that are strong enough to interfere with one’s daily activities.
Methods of Application: The specific methods of application or experimental procedures would depend on the specifics of the study or treatment plan.
Results or Outcomes: The outcomes of using Mephenoxalone for treating anxiety would typically be a reduction in the symptoms of anxiety, such as feelings of worry, fear, and interference with daily activities.
Summary: Mephenoxalone is used in the treatment of muscle spasticity. Muscle spasticity is a musculoskeletal disease characterized by a continuous contraction of certain muscles, causing stiffness or tightness of the muscles that may interfere with movement, speech, and gait.
Results or Outcomes: The outcomes of using Mephenoxalone for treating pain would typically be a reduction in the symptoms of pain, improving the patient’s comfort and quality of life.
Summary: Mephenoxalone is used in the treatment of certain skin and musculoskeletal diseases. The specifics of these diseases and how Mephenoxalone is used to treat them would depend on the specifics of the disease and treatment plan.
Results or Outcomes: The outcomes of using Mephenoxalone for treating skin and musculoskeletal diseases would typically be a reduction in the symptoms of the disease, improving the patient’s health and quality of life.
Summary: Mephenoxalone is used in the treatment of other diseases. The specifics of these diseases and how Mephenoxalone is used to treat them would depend on the specifics of the disease and treatment plan.
Results or Outcomes: The outcomes of using Mephenoxalone for treating other diseases would typically be a reduction in the symptoms of the disease, improving the patient’s health and quality of life.
Mephenoxalone is a muscle relaxant and mild anxiolytic primarily used to treat painful muscle spasms and cramps. It operates by inhibiting neuron transmission, specifically targeting the reflex arc, which leads to the relaxation of skeletal muscles. This compound also has effects on mental conditions, making it useful for treating anxiety and nervousness . The IUPAC name for Mephenoxalone is 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, and its molecular formula is C₁₁H₁₃N₁O₄ .
Mephenoxalone acts by inhibiting neuronal transmission in the spinal cord, thereby reducing the activity of the reflex arc responsible for muscle contractions []. This mechanism leads to muscle relaxation and relief from muscle spasms. Additionally, it may influence mood and anxiety through its effects on specific neurotransmitters in the brain, but the details are not fully understood [].
Mephenoxalone has been associated with side effects like drowsiness, dizziness, and impaired coordination []. In rare cases, it can cause more severe side effects like allergic reactions and liver toxicity []. Due to these safety concerns and the availability of better alternatives, mephenoxalone is no longer a first-line treatment for muscle relaxation.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .
Reaction Type | Description |
---|---|
Oxidation | Formation of various oxidized derivatives. |
Reduction | Conversion into reduced derivatives. |
Substitution | Formation of derivatives with substituted groups on the methoxyphenol moiety. |
Mephenoxalone primarily acts on the central nervous system by inhibiting neuron transmission, which results in muscle relaxation. Its mechanism involves:
The synthesis of Mephenoxalone involves several key steps:
Industrial production follows similar synthetic routes but on a larger scale, including:
Mephenoxalone shares structural similarities with several other compounds, particularly those within the oxazolidinone class. Notable similar compounds include:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Mephenoxalone | Inhibits neuron transmission | Mild anxiolytic effects |
Metaxalone | Central nervous system depressant | Less sedative effect |
Methocarbamol | CNS depressant | Often used in combination therapy |
Carisoprodol | CNS depressant | Higher potential for abuse |
Mephenoxalone's unique combination of muscle relaxant and mild anxiolytic properties distinguishes it from these similar compounds, making it a versatile option in clinical practice .
Mephenoxalone is systematically named 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one according to IUPAC rules. The structure comprises a 1,3-oxazolidin-2-one core substituted at the 5-position with a (2-methoxyphenoxy)methyl group (Figure 1). The oxazolidinone ring features a planar amide bond, while the methoxyphenoxy moiety introduces aromaticity and steric bulk.
Structural representation:
O || O—C—N—CH2—O—C6H4—OCH3
The molecular formula C₁₁H₁₃NO₄ corresponds to a molecular weight of 223.23 g/mol. Elemental composition breaks down as:
Mephenoxalone exhibits jurisdictional variations in nomenclature (Table 1):
Regulatory Body | Official Designation | Regional Synonyms |
---|---|---|
WHO INN | Mephenoxalonum (Latin) | Mefenoxalona (Spanish) |
USAN | Mephenoxalone | Methoxadone |
JAN | メフェノキサロン | Trepidone |
BAN | Mephenoxalone | Dorsiflex |
Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) possesses a molecular formula of C₁₁H₁₃NO₄ with a molecular weight of 223.2252 g/mol [1] [2]. The compound exists as a racemic mixture under standard conditions, containing one stereocenter at the C5 position of the oxazolidinone ring [3]. While specific single-crystal X-ray diffraction data for mephenoxalone were not directly available in the literature, extensive crystallographic studies on related oxazolidinone derivatives provide valuable insights into the expected structural parameters [4] [5] [6].
Based on comparative analysis with structurally similar oxazolidinones, the five-membered oxazolidinone ring in mephenoxalone is expected to adopt a twisted or envelope conformation. Studies on related 1,3-oxazolidin-2-one derivatives demonstrate that these rings typically exhibit puckering parameters with Q(2) values ranging from 0.085 to 0.114 Å [5]. The C-N bond lengths in the oxazolidinone ring are expected to be approximately 1.47-1.49 Å, while the C=O bond length should be around 1.21-1.23 Å, consistent with amide resonance structures [5] [7].
The methoxyphenoxy substituent at C5 is anticipated to adopt a configuration where the dihedral angle between the oxazolidinone ring plane and the aromatic ring ranges from 60° to 75°, based on observations in similar compounds [5] [7]. The ether linkage connecting the oxazolidinone ring to the methoxyphenoxy group introduces additional conformational flexibility, with C-O-C bond angles typically measuring 115-120° [8].
Crystal packing in racemic mephenoxalone likely involves intermolecular hydrogen bonding between the N-H group of the oxazolidinone ring and carbonyl oxygen atoms of neighboring molecules, forming either centrosymmetric dimers or infinite chain motifs [6]. Analysis of 119 related oxazolidinone crystal structures reveals that racemic crystals predominantly form closed ring synthons, while enantiopure crystals favor linear chain arrangements [6].
Proton Nuclear Magnetic Resonance spectroscopy of mephenoxalone reveals characteristic signal patterns consistent with its molecular structure [9]. The aromatic protons of the methoxyphenoxy moiety appear in the downfield region between 6.8-7.4 ppm, displaying complex multipicity patterns due to ortho, meta, and para coupling relationships [10]. The methoxy group attached to the phenyl ring generates a sharp singlet around 3.8 ppm, integrating for three protons [10] [11].
The oxazolidinone ring protons exhibit distinct chemical shifts reflecting their unique electronic environments. The proton at C5 (bearing the methoxyphenoxy substituent) appears as a complex multiplet around 4.8-5.2 ppm, while the methylene protons at C4 of the oxazolidinone ring resonate between 3.5-4.2 ppm [10]. The N-H proton of the oxazolidinone appears as a broad signal around 5.5-6.5 ppm, often exchangeable with deuterium oxide [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the oxazolidinone ring appearing characteristically downfield at approximately 158-162 ppm [13] [14]. The aromatic carbons of the methoxyphenoxy group resonate in the 110-160 ppm region, with the methoxy-bearing carbon appearing around 150 ppm due to the electron-donating effect of the oxygen substituent [13]. The oxazolidinone ring carbons appear at distinct positions: C5 around 75-80 ppm and C4 around 45-50 ppm, reflecting their differing electronic environments [14].
Infrared spectroscopy of mephenoxalone reveals several characteristic absorption bands that serve as structural fingerprints [2]. The carbonyl stretch of the oxazolidinone ring appears as a strong absorption between 1670-1640 cm⁻¹, consistent with cyclic amide functionality [15] [16]. This frequency is slightly lower than typical amide carbonyls due to the five-membered ring constraint and resonance effects within the oxazolidinone system.
The N-H stretching vibration of the oxazolidinone ring produces a medium to strong absorption in the 3550-3060 cm⁻¹ region [15] [16]. The exact frequency depends on the degree of intermolecular hydrogen bonding in the solid state, with hydrogen-bonded N-H groups appearing at lower frequencies around 3200-3400 cm⁻¹.
Aromatic C-H stretching vibrations from the methoxyphenoxy group appear as medium intensity bands between 3100-3050 cm⁻¹ [15] [16]. The C-O stretching vibrations, encompassing both the ether linkage and the methoxy group, produce strong absorptions in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching modes appear as weak to medium intensity bands between 1600-1475 cm⁻¹ [17] [15].
Electron impact mass spectrometry of mephenoxalone exhibits characteristic fragmentation patterns that reflect the molecule's structural features [18]. The molecular ion peak appears at m/z 224 with relatively low intensity (9.9%), indicating the instability of the molecular ion under electron impact conditions [19] [20].
The base peak occurs at m/z 124, corresponding to the o-methoxyphenoxy fragment [C₇H₇O₂]⁺, which represents 99.99% relative intensity [18]. This fragment forms through cleavage of the ether bond connecting the methoxyphenoxy group to the oxazolidinone ring, producing a stable resonance-stabilized cation [21] [20].
Additional significant fragments include m/z 123 (14.5% relative intensity), formed by loss of a hydrogen atom from the m/z 124 fragment, and m/z 99, resulting from loss of the entire methoxyphenoxy group (M-124) [18]. The fragmentation pattern also shows peaks at m/z 65 and m/z 52, corresponding to further degradation of the aromatic system through loss of methoxy and subsequent rearrangements [22] [23].
The oxazolidinone ring portion contributes fragments at lower mass values, with characteristic losses including CO (28 mass units) and the complete oxazolidinone ring system [19]. These fragmentation pathways provide definitive structural confirmation and serve as analytical fingerprints for compound identification [20] [24].
Density Functional Theory calculations provide theoretical insights into the electronic structure and molecular properties of mephenoxalone [25] [26]. The B3LYP functional with 6-311G(d,p) basis set represents the standard computational approach for oxazolidinone derivatives, offering an optimal balance between accuracy and computational efficiency [27] [28] [29].
Geometry optimization calculations predict bond lengths and angles consistent with experimental observations in related compounds. The C=O bond length in the oxazolidinone ring is calculated to be approximately 1.22 Å, while the C-N bonds measure around 1.47 Å [25]. The ring adopts a slightly puckered conformation to minimize steric interactions and optimize orbital overlap.
Vibrational frequency calculations at the DFT level predict infrared absorption frequencies that correlate well with experimental observations [30]. The calculated carbonyl stretch frequency appears around 1685 cm⁻¹ (scaled), in reasonable agreement with the experimental value of 1670-1640 cm⁻¹ [29]. Thermochemical properties including enthalpy of formation, entropy, and heat capacity can be accurately predicted through DFT calculations [26].
Solvent effects significantly influence the calculated properties, particularly for polar molecules like mephenoxalone. The COSMO (Conductor-like Screening Model) solvation model effectively accounts for polar environmental effects, providing more accurate predictions of molecular behavior in solution [26].
Frontier molecular orbital analysis reveals important electronic properties governing mephenoxalone's chemical behavior [25] [26]. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the methoxyphenoxy aromatic system, reflecting the electron-rich nature of the methoxy-substituted benzene ring [28].
The Lowest Unoccupied Molecular Orbital (LUMO) primarily involves the oxazolidinone carbonyl group and adjacent ring atoms, indicating the electrophilic character of this region [25]. The HOMO-LUMO energy gap for mephenoxalone is estimated to be in the range of 4-6 eV, typical for oxazolidinone derivatives and indicating moderate chemical stability [28].
Natural Bond Orbital analysis provides insights into charge distribution and bonding characteristics. The carbonyl oxygen carries significant negative charge density, while the carbonyl carbon exhibits partial positive character due to resonance delocalization within the oxazolidinone ring [25]. The methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring and influencing overall molecular reactivity.
Molecular electrostatic potential mapping reveals regions of positive and negative electrostatic potential, guiding predictions of intermolecular interactions and binding affinity [25]. The carbonyl oxygen represents the most electronegative region, capable of accepting hydrogen bonds, while the aromatic system provides π-electron density for potential π-π stacking interactions [26].
Irritant